molecular formula C6ClF5 B146365 Chloropentafluorobenzene CAS No. 344-07-0

Chloropentafluorobenzene

Cat. No. B146365
CAS RN: 344-07-0
M. Wt: 202.51 g/mol
InChI Key: KGCDGLXSBHJAHZ-UHFFFAOYSA-N
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Description

Chloropentafluorobenzene is a halogenated aromatic compound that has been the subject of various chemical studies. It is characterized by a benzene ring in which five hydrogen atoms have been replaced by fluorine atoms and one by a chlorine atom. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of chloropentafluorobenzene derivatives has been explored in the literature. For instance, a novel compound, 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, was synthesized by reacting chloropentafluorobenzene with chlorine trifluoride at -78°C. This reaction highlights the reactivity of chloropentafluorobenzene under extreme conditions and the potential to generate complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of chloropentafluorobenzene-related compounds has been investigated using various analytical techniques. For example, the solid-state structure of a related compound, 1,2-bis(chloromercurio)tetrafluorobenzene, was determined by X-ray crystallography. This structure revealed a framework consisting of layers linked by benzene molecules, showcasing the potential for chloropentafluorobenzene derivatives to participate in the formation of supramolecular structures through interactions such as Hg⋯Cl and π–π stacking .

Chemical Reactions Analysis

Chloropentafluorobenzene undergoes reactions with strong N-bases in the presence of water, leading to the formation of various products. These reactions do not proceed via direct nucleophilic substitution but rather through the hydrolysis of N-bases to form amines, which are hard nucleophiles. The products include lactams and, in the case of using the TBD N-base, a benzimidazole derivative is formed. This demonstrates the compound's ability to undergo dehydrohalogenation and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropentafluorobenzene and its derivatives are influenced by the presence of fluorine atoms. The characterization of the synthesized 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was performed using elemental analysis, mass, infrared, and fluorine NMR spectroscopy. These techniques provided insights into the compound's structure and reactivity. Additionally, the interaction of chloropentafluorobenzene with ClF3 was noted to produce both solid and liquid compounds, indicating a diverse range of physical states that can be achieved under different reaction conditions .

Scientific Research Applications

Reactions with Strong N-Bases

Chloropentafluorobenzene reacts with strong N-bases like DBN, DBU, TBD, and MTBD in polar aprotic solvents, especially in the presence of water. The resulting products are appropriate lactams, and with the use of the TBD N-base, a benzimidazole derivative is formed. These products are not formed directly in the nucleophilic substitution by N-bases but after the hydrolyses of the N-bases, leading to the formation of hard nucleophiles like amines (Gierczyk, Schroeder, & Brzeziński, 2003).

Preparation Methods

Chloropentafluorobenzene can be prepared through the interaction between pentafluorobenzene and chlorosulfuric acid in the presence of iodine or iodine chloride. This method also allows for the obtaining of bromopentafluorobenzene (Igumnov, 2017).

Electrochemistry Studies

In electrochemistry, chloropentafluorobenzene is a subject of study for its noncoordinating solvent properties. It is useful for electrochemical studies of transition metal complexes, being a versatile alternative to chlorohydrocarbons or difluorobenzene (Ohrenberg & Geiger, 2000).

Electron and Positron Scattering Studies

Chloropentafluorobenzene is used in studies measuring total cross sections for electron and positron scattering. These studies provide insights into the interaction dynamics of molecules like chloropentafluorobenzene and chlorobenzene under different impact energies (Makochekanwa, Sueoka, & Kimura, 2003).

Ammonolysis Reactions

The ammonolysis of chloropentafluorobenzene in the presence and absence of copper(I) salt shows a preference for the replacement of para- and ortho-fluorine atoms rather than the chlorine atom. This reaction forms the basis of a new method for the preparation of certain fluorinated compounds (Selivanova, Pokrovskii, & Shteingarts, 2001).

Interaction with Organozinc Compounds

Chloropentafluorobenzene reacts with organozinc compounds to form N,N-dimethylbis(perfluoroaryl)methylamines, with the direction of reaction altered by the addition of CuCl (Vinogradov, Krasnov, & Platonov, 2008).

Safety And Hazards

Oral intake of Chloropentafluorobenzene is known to cause decreased motor activity, loss of coordination, and paralysis in rats . Inhalation of Chloropentafluorobenzene is known to affect growth in rats . Prolonged contact of Chloropentafluorobenzene causes inflammatory damage to the skin .

Future Directions

Chloropentafluorobenzene has been identified as a versatile and robust building block possessing interesting properties relevant for agrochemicals, pharmaceuticals, and materials science . A chemoselective C(sp2)−C(sp2) coupling of sufficiently electron-deficient fluorinated arenes and functionalized N-aryl-N’-silyldiazenes as masked aryl nucleophiles is reported .

properties

IUPAC Name

1-chloro-2,3,4,5,6-pentafluorobenzene
Source PubChem
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InChI

InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCDGLXSBHJAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059837
Record name Chloropentafluorobenzene
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Molecular Weight

202.51 g/mol
Source PubChem
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Product Name

Chloropentafluorobenzene

CAS RN

344-07-0
Record name Chloropentafluorobenzene
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Record name Chloropentafluorobenzene
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Record name CHLOROPENTAFLUOROBENZENE
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Record name Benzene, 1-chloro-2,3,4,5,6-pentafluoro-
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Record name Chloropentafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
682
Citations
C Makochekanwa, O Sueoka, M Kimura - The Journal of chemical …, 2003 - pubs.aip.org
Total cross sections (TCSs) for electron and positron scattering from chlorobezene ( C 6 H 5 Cl ) and chloropentafluorobenzene ( C 6 F 5 Cl ) molecules have been measured by using …
Number of citations: 24 pubs.aip.org
DV Fenby, S Ruenkrairergsa - The Journal of Chemical Thermodynamics, 1973 - Elsevier
The molar excess enthalpies of benzene + chloropentafluorobenzene, + bromopenta-fluorobenzene, and + iodopentafluorobenzene have been measured at 298.15 and 308.15 K. The …
Number of citations: 14 www.sciencedirect.com
SG Frankiss, DJ Harrison - Spectrochimica Acta Part A: Molecular …, 1975 - Elsevier
The ir spectra from 70 to 3300 cm −1 , and the Raman spectra with polarization data are reported for C 6 F 5 X (X = H, Cl, Br, CH 3 ). Complete vibrational assignments are presented. …
Number of citations: 42 www.sciencedirect.com
D Ambrose - Journal of the Chemical Society A: Inorganic, Physical …, 1968 - pubs.rsc.org
The vapour pressures of pentafluorobenzene and of pentafluorophenol have been measured in the range 200–1000 mm. Hg, and the results have been fitted by Antoine equations. The …
Number of citations: 11 pubs.rsc.org
D Ambrose, CHS Sprake - Journal of the Chemical Society A: Inorganic …, 1971 - pubs.rsc.org
Critical temperatures and pressures of pentafluorobenzene, chloropentafluorobenzene, 2,3,4,5,6-pentafluorotoluene, and pentafluorophenol have been measured. Vapour pressures of …
Number of citations: 10 pubs.rsc.org
LI Goryunov, J Grobe, VD Shteingarts, R Mews… - Russian journal of …, 2009 - Springer
… In the present work we made an attempt to verify this possibility by comparing the results of the reactions of chloropentafluorobenzene with lithium dimethylphosphide LiPMe2 and …
Number of citations: 6 link.springer.com
JA Obaleye - 1981 - twu-ir.tdl.org
… Olg (10.0 mmoles) of chloropentafluorobenzene into a previously evacuated and cooled (-780C) Monel pressure reactor. Liquid nitrogen was used to reduce the temperature of the reactor …
Number of citations: 2 twu-ir.tdl.org
GM Brooke, RD Chambers, J Heyes… - Journal of the Chemical …, 1964 - pubs.rsc.org
… benzenes, beginning with chloropentafluorobenzene. Bromopentafluorobenzene and … of chloropentafluorobenzene have been reported. We found that chloropentafluorobenzene …
Number of citations: 2 pubs.rsc.org
B Gierczyk, G Schroeder… - The Journal of organic …, 2003 - ACS Publications
Products of reactions between chloropentafluorobenzene and strong N-bases (DBN, DBU, TBD, and MTBD) in polar aprotic solvents and in the presence of water were isolated and …
Number of citations: 31 pubs.acs.org
GA Selivanova, LM Pokrovskii… - Russian Journal of Organic …, 2001 - Springer
Ammonolysis of chloropentafluorobenzene both in the presence and in the absence of copper(I) salt results mainly in replacement of the para- and ortho-fluorine atoms with respect to …
Number of citations: 12 link.springer.com

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